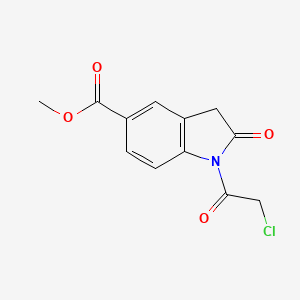
N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide is an organic compound with the molecular formula C9H11BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide typically involves the following steps:
Formation of N-cyclopentylpyrimidin-4-amine: This is achieved by reacting pyrimidine with cyclopentylamine under controlled conditions.
Bromination and Chlorination: The N-cyclopentylpyrimidin-4-amine is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound is structurally similar and shares some chemical properties with N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide.
2-Chloro-4-amino-5-bromopyrimidine: Another similar compound with comparable reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and cyclopentyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C9H10BrClN4O |
|---|---|
Molekulargewicht |
305.56 g/mol |
IUPAC-Name |
N-(5-bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide |
InChI |
InChI=1S/C9H10BrClN4O/c10-7-5-12-9(11)13-8(7)15(14-16)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI-Schlüssel |
MMKZDHILIZTXRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N(C2=NC(=NC=C2Br)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
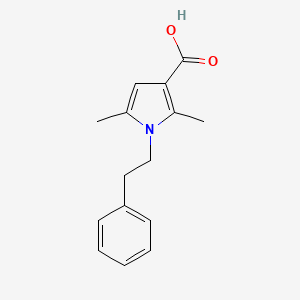
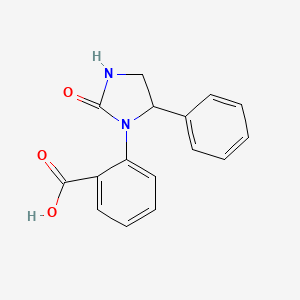
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
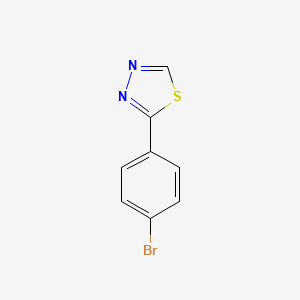
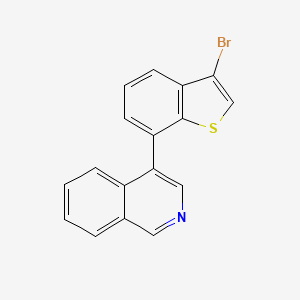
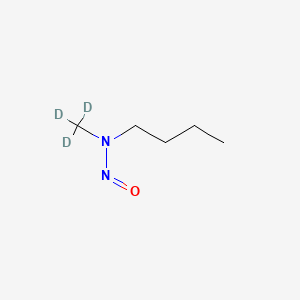
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
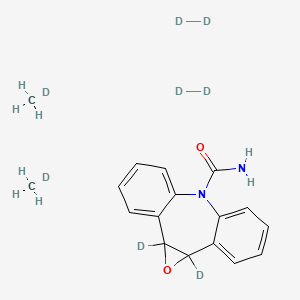
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
